molecular formula C8H7BrO2S B13547350 7-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

7-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Katalognummer: B13547350
Molekulargewicht: 247.11 g/mol
InChI-Schlüssel: OMRJHGUYIKZILS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a chemical compound with the molecular formula C8H7BrO2S. It is a brominated derivative of benzothiophene, characterized by the presence of a bromine atom at the 7th position and a sulfone group at the 1st position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the bromination of 2,3-dihydro-1lambda6-benzothiophene-1,1-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-7-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
  • 3-Bromo-1lambda6-benzothiophene-1,1-dione

Uniqueness

7-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to its specific substitution pattern and the presence of both bromine and sulfone groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H7BrO2S

Molekulargewicht

247.11 g/mol

IUPAC-Name

7-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C8H7BrO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-3H,4-5H2

InChI-Schlüssel

OMRJHGUYIKZILS-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)C2=C1C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.